BenchChemオンラインストアへようこそ!

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

This (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a critical chiral building block for Fluvastatin API synthesis. The orthogonal acetonide and tert-butyl ester protection prevents lactonization side reactions and preserves the essential (3R,5S) stereochemistry—epimerization leads to the inactive anti-diastereomer, a primary impurity. Substituting unprotected diol intermediates compromises yield, purity, and ANDA compliance. Supplied with ≥98% purity and traceable characterization data, this compound is validated for HPLC method development, AMV, and QC applications. Enhanced stability at 4°C simplifies inventory management versus -20°C storage for unprotected analogs.

Molecular Formula C₃₁H₃₈FNO₄
Molecular Weight 507.64
CAS No. 500731-91-9
Cat. No. B1140951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
CAS500731-91-9
Synonyms(4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC₃₁H₃₈FNO₄
Molecular Weight507.64
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
InChIInChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

500731-91-9 (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester | Key Intermediate in Fluvastatin Synthesis


(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS 500731-91-9) is a protected chiral intermediate in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor . The compound features a 1,3-dioxane acetonide ring protecting the 3,5-diol moiety and a tert-butyl ester protecting the carboxylic acid, enabling selective transformations during the multi-step synthesis of the active pharmaceutical ingredient [1]. Its molecular formula is C₃₁H₃₈FNO₄, with a molecular weight of 507.64 g/mol .

Why Generic Substitution Fails for (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester


Generic substitution with other Fluvastatin intermediates or alternative protecting group strategies fails due to the specific stereochemical and orthogonal protection requirements of the Fluvastatin synthesis pathway. The (3R,5S) stereochemistry is essential for the final drug's activity; any epimerization leads to the inactive anti-diastereomer, which is the primary impurity in Fluvastatin Sodium and its ester precursors [1]. The acetonide group simultaneously protects both the 3- and 5-hydroxy groups, preventing lactonization side reactions that plague unprotected diol intermediates [2]. Meanwhile, the tert-butyl ester must withstand the conditions of acetonide formation and subsequent transformations before being selectively cleaved under acidic conditions in the final step . Substituting with a different ester (e.g., methyl or ethyl) would compromise stability or alter deprotection kinetics, while using an unprotected diol intermediate would lead to significant impurity formation and lower overall yield. These interdependent protection requirements mean that this specific intermediate cannot be replaced without redesigning the entire synthetic route, directly impacting purity, yield, and regulatory compliance.

Quantitative Differentiation Evidence for (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester vs. Closest Analogs


HPLC Purity Specification vs. (3R,5S)-Fluvastatin tert-Butyl Ester

Commercially available (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is supplied with a minimum HPLC purity of 98 Area-%, compared to a minimum purity of 95% for the closely related unprotected intermediate (3R,5S)-Fluvastatin tert-Butyl Ester (Fluvastatin EP Impurity B, CAS 194934-96-8) . This 3-percentage-point difference in purity specification reflects the protective effect of the acetonide group, which reduces the formation of oxidation and degradation impurities during synthesis and storage .

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Solubility Profile vs. Unprotected Diol Intermediate

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is documented to be soluble in Acetone, Diethyl Ether, and Ethyl Acetate [1]. In contrast, the unprotected diol intermediate (3R,5S)-Fluvastatin tert-Butyl Ester exhibits solubility in Chloroform, Ethyl Acetate, and Methanol . The distinct solubility profile of the acetonide-protected compound—particularly its solubility in diethyl ether—facilitates different purification strategies, including ethereal extraction and precipitation, which are not feasible with the more polar unprotected diol intermediate [2].

Process Chemistry Purification Synthetic Route Optimization

Molecular Weight Differentiation for LC-MS Identification

The molecular weight of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is 507.64 g/mol (exact mass: 507.27800), which is 40.07 g/mol higher than the unprotected intermediate (3R,5S)-Fluvastatin tert-Butyl Ester (MW 467.57 g/mol) [1]. This mass difference corresponds to the addition of the acetonide protecting group (C₃H₆, Δ = 42.05 Da, with minor variations due to hydrogen counting). The distinct molecular weight and corresponding mass spectral fragmentation pattern enable unambiguous identification and quantification of this specific intermediate in reaction monitoring and impurity profiling, even in complex mixtures containing other Fluvastatin-related substances [2].

Analytical Method Development LC-MS Impurity Tracking

Storage Stability Conditions vs. Unprotected Intermediates

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is recommended for storage at 4°C . In contrast, the unprotected intermediate (3R,5S)-Fluvastatin tert-Butyl Ester and related tert-butyl Fluvastatin derivatives require more stringent storage at -20°C to maintain stability . The less stringent refrigeration requirement for the acetonide-protected compound indicates enhanced thermal stability conferred by the acetonide group, which shields the sensitive 3,5-diol moiety from oxidation and degradation pathways that would otherwise necessitate deep-freeze storage [1].

Stability Studies Pharmaceutical Storage Shelf-Life Determination

Reference Standard Traceability for Regulatory Applications

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is explicitly designated for use as a reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial Fluvastatin production [1]. Suppliers state that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. In contrast, unprotected intermediates like (3R,5S)-Fluvastatin tert-Butyl Ester are designated as EP Impurity B and are used primarily as impurity markers, not as primary reference standards for assay development [3]. This distinction in regulatory utility positions the acetonide-protected compound as a more versatile analytical tool for comprehensive method validation packages.

Regulatory Compliance ANDA Submissions Pharmacopeial Standards

Synthetic Utility: Orthogonal Protection for Multi-Step Synthesis

The acetonide and tert-butyl ester protecting groups in (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester are orthogonal, meaning they can be removed under distinct conditions without affecting one another. The tert-butyl ester is cleaved under acidic conditions in the final synthetic step to yield the active Fluvastatin acid, while the acetonide is removed earlier under mild acidic or aqueous conditions to expose the 3,5-diol for subsequent transformations . This orthogonality contrasts with intermediates that rely on a single protecting group (e.g., only tert-butyl ester), which cannot protect the diol from lactonization or oxidation during intermediate steps. Patents describe the use of this protected intermediate in processes that achieve HPLC purities of 98% and yields of 75-85% for downstream steps, underscoring the synthetic efficiency enabled by the dual protection strategy [1].

Process Chemistry Protecting Group Strategy Fluvastatin Synthesis

Key Research and Industrial Applications for (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS 500731-91-9)


ANDA Analytical Method Development and Validation

This compound serves as a high-purity reference standard (min. 98 Area-%) for developing and validating HPLC methods for Fluvastatin Sodium ANDA submissions . Its distinct molecular weight (507.64 g/mol) and UV chromophore enable accurate quantification of the protected intermediate in reaction monitoring and impurity profiling. The compound's traceability to USP/EP pharmacopeial standards supports regulatory compliance in method validation packages [1].

GMP Manufacturing of Fluvastatin Sodium

As a key intermediate in Fluvastatin synthesis, this compound's orthogonal acetonide and tert-butyl ester protection enables a streamlined synthetic route with reduced impurity formation . The acetonide group prevents lactonization side reactions and shields the sensitive 3,5-diol from oxidation, while the tert-butyl ester is selectively cleaved in the final step under acidic conditions. The compound's solubility in diethyl ether and ethyl acetate facilitates extraction-based purification, reducing reliance on chromatography and improving process scalability [1].

Impurity Profiling and Quality Control

The compound's distinct chromatographic and mass spectrometric properties allow for unambiguous identification and quantification as a process-related intermediate in Fluvastatin drug substance . Its 40 Da mass difference from the unprotected intermediate enables specific MS detection, while its unique retention time in reversed-phase HPLC separates it from other Fluvastatin-related impurities. This specificity is critical for establishing impurity limits and demonstrating process control in regulatory submissions [1].

Synthetic Route Optimization and Process Development

Researchers developing improved Fluvastatin synthetic routes utilize this protected intermediate to optimize reaction conditions and yields . The orthogonal protection strategy allows for independent manipulation of the carboxylic acid and diol functionalities, enabling the exploration of alternative coupling reactions and reduction conditions without risking epimerization or lactonization. The compound's enhanced thermal stability (4°C storage vs. -20°C for unprotected analogs) also simplifies inventory management in process development laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.